2-(Methyl(4-nitrophenyl)amino)ethanol
Overview
Description
“2-(Methyl(4-nitrophenyl)amino)ethanol” is a chemical compound that appears as an orange powder . It is a useful compound for dyeing keratin material and is used in hair dye composition .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12N2O3. The average mass is 196.2 g/mol. The structure of the compound includes a nitrophenyl group attached to an ethanol molecule via an amino linkage .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . The boiling point is 462.4±40.0 °C at 760 mmHg . The compound has 6 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Solid-Solid Phase Transformation Studies
Researchers investigated the solid-solid phase transformation of a related compound, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. This study explored how different particle sizes and environmental conditions like humidity and ethanol vapor influence the rate and mechanism of the transformation. These findings are valuable for understanding the properties and potential applications of similar compounds like 2-(Methyl(4-nitrophenyl)amino)ethanol (Li et al., 2007).
Heterocyclization Reactions
A study focused on the reactions of 2-amino-1-(4-nitrophenyl)ethanol, which closely resembles this compound, with various electrophilic reagents. This resulted in the formation of various oxazaheterocycles, demonstrating the compound's potential in synthesizing heterocyclic structures (Palchikov, 2015).
Ruthenium Catalyzed Reduction Studies
In a study, nitroarenes like 4-nitroacetophenone were reduced using formic acid in the presence of a ruthenium catalyst. The reduction process converted nitroarenes to corresponding aminoarenes, indicating potential applications in chemical transformations involving similar compounds (Watanabe et al., 1984).
Receptor Response Research
Modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a compound structurally related to this compound, was found to affect sympathomimetic activity. This indicates that similar modifications to this compound could be significant in pharmacology and receptor response studies (Lands et al., 1967).
Azo Dye and Liquid Crystal Studies
Research involving the preparation of 2-[N-ethyl-N-[4-[(4′-nitrophenyl)azo]-phenyl]amino]ethanol (Disperse Red-I) and its subsequent use in synthesizing liquid crystalline properties offers insights into potential applications in material sciences. The study suggests possible uses in developing new materials with unique electrical and optical properties (Hosseini & Hoshangi, 2015).
Non-Linear Optical Materials Development
A study synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for developing electro-optical active polyurethanes. This indicates the compound's potential in the creation of non-linear optical materials, which are important in telecommunications and information processing (Jecs et al., 2009).
Peptide Synthesis
Modifications of 2-(methylsulphonyl)ethanol, a compound related to this compound, were used to introduce amino-protective groups in peptide synthesis. This research provides valuable insights into the synthesis of peptides and proteins, which are crucial in various biological and pharmacological applications (Verhart & Tesser, 2010).
Molecular Complex Studies
The crystal structure of a molecular complex containing ethanol and a nitrophenyl compound was investigated, providing insights into molecular interactions and structural properties. This research is significant in the field of crystallography and material science (Kochetov & Kuz’mina, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various drugs , suggesting that its targets could be diverse and dependent on the specific drug it contributes to.
Mode of Action
As an intermediate in drug synthesis , its mode of action is likely related to its chemical structure and the way it interacts with other compounds during synthesis. More research is needed to fully understand its interactions with its targets and any resulting changes.
Biochemical Pathways
Given its role as an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product
Result of Action
As an intermediate in the synthesis of various drugs , its effects would likely be seen in the activity of the final drug product. More research is needed to describe these effects in detail.
Properties
IUPAC Name |
2-(N-methyl-4-nitroanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZCAZXFREZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404118 | |
Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-16-9 | |
Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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